6-Amino-5-chloro-4-pyrimidinecarboxylic acid
Overview
Description
6-Amino-5-chloro-4-pyrimidinecarboxylic acid is an organic compound with the molecular formula C5H4ClN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an amino group at the 6th position, a chlorine atom at the 5th position, and a carboxylic acid group at the 4th position on the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-5-chloro-4-pyrimidinecarboxylic acid typically involves the following steps:
Starting Material: The process begins with the reaction of amino pyrimidine with chloroacetic acid under basic conditions to form 6-chloro-5-amino pyrimidine.
Intermediate Formation: The intermediate 6-chloro-5-amino pyrimidine is then reacted with carbamic acid, leading to the removal of the chlorine atom and formation of 6-amino-5-chloro pyrimidine.
Final Product: The final step involves the reaction of 6-amino-5-chloro pyrimidine with carbon dioxide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amine derivatives of the compound.
Scientific Research Applications
6-Amino-5-chloro-4-pyrimidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes involved in DNA replication and repair.
Medicine: Explored for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-amino-5-chloro-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and DNA replication. The compound can inhibit the activity of these enzymes, leading to disruption of cellular processes and potential therapeutic effects in the treatment of diseases such as cancer and viral infections .
Comparison with Similar Compounds
4-Amino-6-chloropyrimidine: Similar structure but lacks the carboxylic acid group.
6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid: Similar structure with a cyclopropyl group at the 2nd position.
Uniqueness: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrimidine ring, which allows for a wide range of chemical modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
6-amino-5-chloropyrimidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEDAMQXYCHOHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720992 | |
Record name | 6-Amino-5-chloropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914916-98-6 | |
Record name | 6-Amino-5-chloro-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914916-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-5-chloropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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